

A DFT-Based Comparative Analysis of Pyridine-2-thiol and its Thione Isomer

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Compound of Interest

Compound Name: *pyridine-2-thiol*

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For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Tautomeric Equilibrium of **Pyridine-2-thiol**

The tautomerism between **pyridine-2-thiol** and its isomer, pyridine-2(1H)-thione, is a subject of significant interest in computational chemistry and drug design due to the distinct electronic and structural properties of each tautomer which can influence their biological activity and chemical reactivity. This guide provides a comprehensive comparison of these two isomers based on Density Functional Theory (DFT) calculations reported in the scientific literature.

Relative Stability and Energetics

The relative stability of **pyridine-2-thiol** and pyridine-2(1H)-thione is highly dependent on the phase (gas or solution). In the gas phase, the thiol form is generally found to be more stable. However, in solution, the thione form is favored, and this preference increases with the polarity of the solvent.

A key study using high-level computational methods such as CCSD(T)/cc-pVTZ//B3LYP/6-311+G(3df,2p)+ZPE found that in the gas phase, the **pyridine-2-thiol** (2SH) tautomer is more stable than the pyridine-2(1H)-thione (2S) tautomer by 2.61 kcal/mol.[\[1\]](#)[\[2\]](#) Conversely, when solvent effects are considered using a cyclohexane solvent-field model (PCM-MP2/6-311+G(3df,2p)), the thione form is favored by 1.96 kcal/mol.[\[1\]](#)[\[2\]](#) This reversal of stability is in agreement with experimental observations where no spectroscopic evidence for the thiol form was found in various organic solvents.[\[1\]](#)[\[2\]](#)

The intramolecular transition state for the tautomerization is significantly high in energy, estimated to be 25 to 30 kcal/mol above the tautomers, suggesting that the interconversion likely proceeds via a dimer transition state.[1][2]

Parameter	Pyridine-2-thiol (2SH)	Pyridine-2(1H)- thione (2S)	Methodology	Phase
Relative Energy (kcal/mol)	0.00	+2.61	CCSD(T)/cc- pVTZ//B3LYP/6- 311+G(3df,2p)+Z PE	Gas
Relative Energy (kcal/mol)	+1.96	0.00	IPCM-MP2/6- 311+G(3df,2p)	Cyclohexane
Dipole Moment	Lower	2-3 times greater than 2SH	B3LYP/6- 311+G(3df,2p)	-
Aromaticity (NICS(1) in ppm)	-8.8 (Aromatic)	-3.5 (Not Aromatic)	B3LYP/6- 311+G(3df,2p)	-

Electronic Properties

The electronic properties of the two tautomers are notably different. The **pyridine-2-thiol** form is considered aromatic, a conclusion supported by Nucleus-Independent Chemical Shift (NICS) calculations which show a value of -8.8 ppm at 1 Å above the ring center.[1][2] In contrast, the pyridine-2(1H)-thione tautomer is not aromatic, with a NICS value of -3.5 ppm, but it is stabilized by thioamide resonance.[1][2] The thione form also possesses a significantly larger dipole moment, which is 2 to 3 times greater than that of the thiol form, explaining its increased stability in polar solvents.[1][2]

Geometrical Parameters

Detailed geometrical parameters for both tautomers have been optimized using DFT methods. While specific bond lengths and angles can be found in the cited literature, the key structural difference lies in the C-S and N-H/S-H bonds. In **pyridine-2-thiol**, there is a distinct S-H single bond, whereas in pyridine-2(1H)-thione, a C=S double bond and an N-H single bond are present.

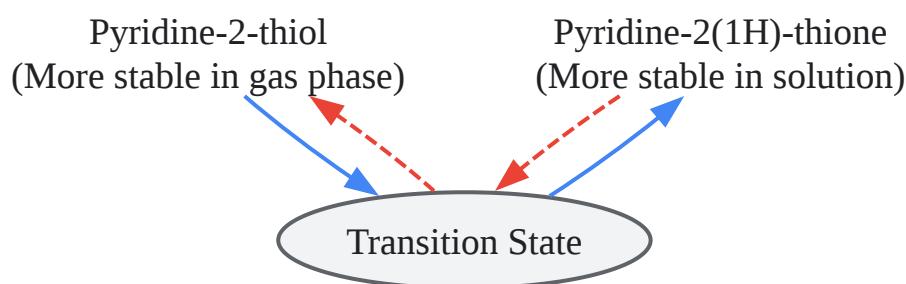
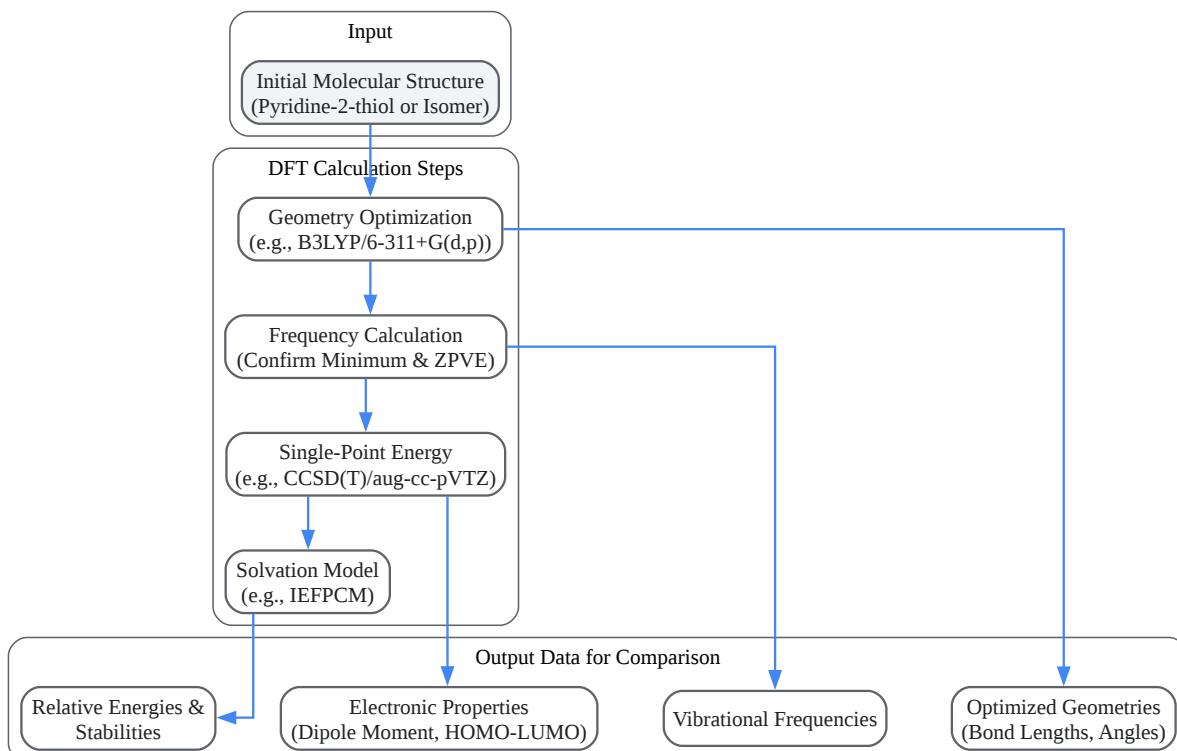
Experimental Protocols and Computational Methodologies

The data presented in this guide is primarily derived from high-level ab initio and DFT calculations. A commonly employed methodology involves:

- Geometry Optimization: The molecular structures of the tautomers are optimized to find their lowest energy conformation. The B3LYP functional with a large basis set such as 6-311+G(3df,2p) is frequently used for this purpose.[1][2]
- Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
- Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as CCSD(T) with a large basis set (e.g., cc-pVTZ).[1][2]
- Solvent Effects: The influence of the solvent is typically modeled using implicit solvation models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) or the more recent SMD model.

Visualization of Computational Workflow and Tautomerism

To better illustrate the processes involved, the following diagrams are provided.



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